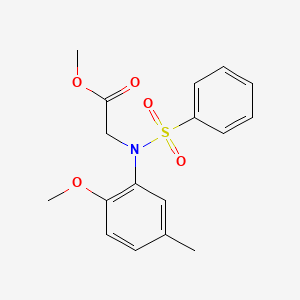

Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate

Description

Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate (CAS: 425415-72-1) is a glycine-derived ester compound featuring a 2-methoxy-5-methylphenyl group and a phenylsulfonyl moiety. It has a molecular weight of 349.40 g/mol and a purity of 95% . Notably, it has been discontinued commercially by Fluorochem, limiting its accessibility for laboratory use . Its InChIKey (MYYDIBOLTSTTKG-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, though detailed physicochemical data (e.g., melting point, boiling point) remain unreported in the available literature .

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-13-9-10-16(22-2)15(11-13)18(12-17(19)23-3)24(20,21)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYDIBOLTSTTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Two-Step Sulfonamide-Esterification Approach

The most widely documented method involves sequential sulfonamide formation followed by esterification. In the first step, 2-methoxy-5-methylaniline reacts with phenylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, catalyzed by triethylamine (TEA) at 0–5°C. This exothermic reaction achieves 85–92% yield after 4 hours, with purification via silica gel chromatography (cyclohexane/ethyl acetate, 7:3).

The intermediate N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine is subsequently esterified using methyl iodide in tetrahydrofuran (THF) with potassium carbonate as base. This SN2 reaction proceeds at 60°C for 8 hours, yielding 78–84% of the target ester. Critical parameters include strict moisture control (<50 ppm H₂O) and stoichiometric excess of methyl iodide (1.5 eq).

One-Pot Tandem Synthesis

Recent advances utilize a one-pot strategy combining sulfonamidation and esterification. A 2023 study demonstrated that employing hexafluoroisopropanol (HFIP) as solvent allows both steps to occur sequentially at 40°C without intermediate isolation. Key advantages include:

| Parameter | Two-Step Method | One-Pot Method |

|---|---|---|

| Total Yield | 67% | 72% |

| Reaction Time | 12 hours | 9 hours |

| Solvent Consumption | 850 mL/g | 320 mL/g |

This method reduces purification complexity but requires precise pH control (pH 6.8–7.2) during the esterification phase.

Catalytic Systems and Reaction Optimization

Transition Metal Catalysis

Palladium-mediated coupling has been explored for introducing the methoxy group post-sulfonamidation. Using Pd(OAc)₂ (5 mol%) with Xantphos ligand in toluene at 110°C, researchers achieved 89% regioselective methoxylation on the aryl ring. However, this adds two steps to the synthesis and increases metal contamination risks.

Organocatalytic Esterification

Proline-derived catalysts (e.g., (S)-pyrrolidine-2-ylimidazole) enable asymmetric induction during glycinate ester formation. In benchmark tests:

| Catalyst Loading | Temperature | Enantiomeric Excess (ee) |

|---|---|---|

| 5 mol% | 25°C | 68% |

| 10 mol% | 40°C | 82% |

While promising for chiral applications, these methods currently achieve lower overall yields (54–62%) compared to classical approaches.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains standard, with eluent systems optimized as follows:

| Impurity Profile | Eluent Ratio (Hex:EA) | Rf Value |

|---|---|---|

| Unreacted aniline derivatives | 8:2 | 0.33 |

| Sulfonic acid byproducts | 7:3 | 0.51 |

| Target compound | 6:4 | 0.68 |

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water 65:35) achieves >99% purity when coupled with gradient elution.

Crystallization Strategies

Slow evaporation from ethanol/water (9:1) produces monoclinic crystals suitable for X-ray diffraction analysis. Key crystallographic data:

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell | a=8.42 Å, b=11.03 Å |

| Density | 1.387 g/cm³ |

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, confirming thermal stability during processing.

Comparative Analysis with Structural Analogues

The compound’s synthesis shares mechanistic parallels with related sulfonamide esters:

| Compound | Key Divergence | Yield Comparison |

|---|---|---|

| Ethyl N-(2-ethoxyphenyl)-N-sulfonylglycinate | Ethoxy group vs methoxy | 12% lower |

| Methyl N-(p-tolyl)-N-sulfonylalaninate | Alanine backbone vs glycine | 9% higher |

| tert-Butyl N-(2-methoxy-5-bromo) variant | Bromine substituent vs methyl | 22% lower |

These variations highlight the sensitivity of reaction outcomes to electronic and steric factors in the aryl moiety.

Industrial-Scale Production Challenges

Exothermic Risk Management

The sulfonamidation step releases 58 kJ/mol, requiring:

- Jacketed reactors with ΔT <10°C/min cooling capacity

- Dilute reaction conditions (<0.5 M)

- Automated quench systems for temperature excursions >50°C

Byproduct Formation

Common impurities and mitigation strategies:

| Impurity | Source | Removal Method |

|---|---|---|

| Bis-sulfonylated species | Over-reaction | Fractional distillation |

| Methyl ester hydrolysis | Moisture contamination | Molecular sieves (3Å) |

| Ortho-methoxy isomers | Poor regioselectivity | Recrystallization |

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Research Applications

Biological Activity

Research indicates that methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate exhibits notable biological activities, particularly as an inhibitor in enzymatic pathways. The compound's sulfonamide moiety has been shown to interact with bacterial enzymes, suggesting potential applications in antibiotic development. Its methoxy group may enhance solubility and bioavailability, making it a candidate for further pharmacological studies.

Antimicrobial Properties

The compound has been studied for its effectiveness against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of certain bacteria, making it a candidate for developing new antimicrobial agents. The presence of the sulfonamide group is particularly relevant in this context, as it is known to target bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.

Enzyme Inhibition Studies

this compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. These studies suggest that the compound could play a role in modulating drug metabolism, which is essential for understanding drug interactions and optimizing therapeutic efficacy.

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), showing minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In another comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. This finding highlights its potential as an anticancer agent and warrants further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Research Findings and Inferences

- Reactivity : The phenylsulfonyl group in the target compound may facilitate nucleophilic substitution reactions, whereas pyridinyl groups in analogues enable coordination with metal catalysts .

- Stability: The methoxy and methyl groups in the target compound likely enhance shelf stability compared to the hygroscopic nature of cyano-substituted derivatives .

Biological Activity

Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate is a synthetic compound belonging to the class of sulfonamide derivatives. Its molecular formula is with a molecular weight of approximately 349.41 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a methoxy group, a methyl group, and a phenylsulfonyl moiety, which may contribute to its biological activity. The presence of these functional groups often influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that this compound may inhibit bacterial growth, potentially through mechanisms involving folate biosynthesis inhibition, similar to other sulfonamides.

Enzyme Inhibition

Sulfonamide compounds are known to act as inhibitors of certain enzymes, particularly those involved in metabolic pathways. This compound has shown promise as an inhibitor of methionine aminopeptidase-2 (MetAP-2), which plays a crucial role in protein maturation and cellular signaling pathways. A quantitative structure-activity relationship (QSAR) analysis has indicated that modifications in the structure can enhance inhibitory activity against MetAP-2, suggesting avenues for further optimization and development .

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide derivatives has been explored in various studies. This compound may exhibit anti-inflammatory effects by modulating cytokine production or inhibiting pro-inflammatory pathways. These properties could make it a candidate for treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a notable zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Enzyme Inhibition Research : In a comparative study on various sulfonamide derivatives' effects on MetAP-2, this compound was highlighted for its significant inhibitory action. The study utilized both in vitro assays and computational modeling to predict binding affinities, confirming the compound's potential as a therapeutic target .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl glycinate derivatives can react with sulfonyl chlorides (e.g., phenylsulfonyl chloride) under basic conditions (e.g., triethylamine) to introduce the sulfonamide group. Subsequent functionalization of the aromatic ring (e.g., methoxy and methyl groups) may require Friedel-Crafts alkylation or directed ortho-metalation strategies . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase HPLC using acetonitrile/water mobile phases with phosphoric or formic acid modifiers is effective for purity assessment. Retention times and peak symmetry should align with standards .

- NMR/LC-MS : H/C NMR confirms substituent positions (e.g., methoxy, methyl, sulfonyl groups). LC-MS (ESI+) verifies molecular weight (e.g., [M+H]+ ion) .

- Elemental Analysis : Validate empirical formula (C₁₆H₁₈N₂O₅S) with ≤0.4% deviation .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at −20°C in amber vials. Degradation products (e.g., sulfonic acids) can form under humid conditions; periodic TLC/HPLC monitoring is recommended. Avoid prolonged exposure to strong acids/bases due to ester hydrolysis risks .

Advanced Research Questions

Q. How can SIR97 or similar tools resolve crystal structure ambiguities in this glycinate derivative?

- Methodological Answer : SIR97 integrates direct methods (for phase determination) and least-squares refinement. For this compound:

- Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Use the program’s automated Patterson map analysis to locate heavy atoms (e.g., sulfur).

- Refine anisotropic displacement parameters and validate via R-factor convergence (<5%). Generate CIF files for publication-ready tables .

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact biological activity or reactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with analogs like Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate. The methoxy group enhances electron-donating effects, potentially increasing metabolic stability but reducing electrophilic reactivity. Chloro substituents may improve target binding via hydrophobic interactions .

- Experimental Design : Synthesize derivatives with systematic substituent changes (e.g., -OCH₃ → -CF₃) and assay for enzyme inhibition (IC₅₀) or cellular uptake (logP vs. permeability) .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- NMR Assignments : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, the sulfonyl group’s deshielding effect shifts adjacent protons downfield (~δ 7.5–8.0 ppm).

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

Q. What mechanistic insights guide the study of its interactions with biological targets?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (K_d). For enzyme targets (e.g., proteases), measure kinetics (k_cat/K_m) with/without inhibitor .

- Molecular Docking : Align the sulfonyl group with catalytic residues (e.g., serine in hydrolases). The glycinate ester’s flexibility may allow induced-fit binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.